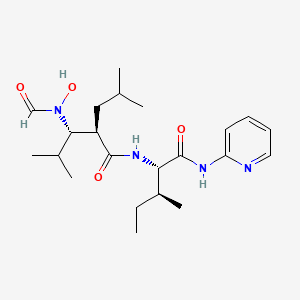
(2R,3S)-3-(Formyl-hydroxyamino)-2-(2-methyl-1-propyl)-4-methylpentanoic acid, ((1S,2S)-2-methyl-1-(2-pyridylcarbamoyl)-1-butyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW-3333 is a potent and orally active inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMP). It is primarily used in scientific research for its ability to inhibit the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. This compound has shown potential in the research of arthritis due to its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-3333 involves several key steps:
Catalytic Hydrogenation: Methyl isobutyrylacetate is hydrogenated in the presence of a chiral ruthenium catalyst to produce (S)-hydroxy ester.
Alkylation: The lithium enolate of the hydroxy ester is alkylated with 3-bromo-2-methyl-1-propene, yielding a diastereoselective product.
Hydrogenation: The olefin double bond is hydrogenated over palladium on carbon to provide a saturated compound.
Hydrolysis and Coupling: The methyl ester group is hydrolyzed to form a carboxylic acid, which is then coupled with O-tetrahydropyranylhydroxylamine to furnish a tetrahydropyranyl-protected hydroxamate.
Cyclization and Hydrolysis: The protected hydroxamate is converted into a mesylate, followed by cyclization under basic conditions to form an azetidinone.
Industrial Production Methods
The industrial production of GW-3333 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
GW-3333 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
GW-3333 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, GW-3333 reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor used in cancer research.
TAPI-1: A TACE inhibitor used to study inflammation and immune responses.
Uniqueness
GW-3333 is unique in its dual inhibition of both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This dual action makes it particularly effective in reducing inflammation and provides a broader range of applications compared to compounds that target only one of these enzymes .
properties
CAS RN |
212609-68-2 |
|---|---|
Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |
InChI Key |
SMZPWUUYPYYHIV-HNJRGHQBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |
SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GW 3333 GW-3333 GW3333 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




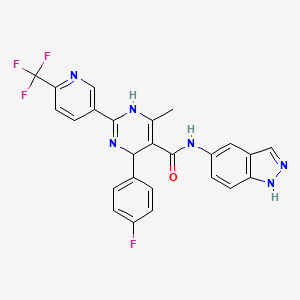

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
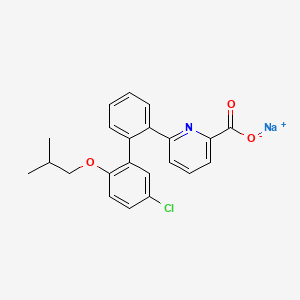
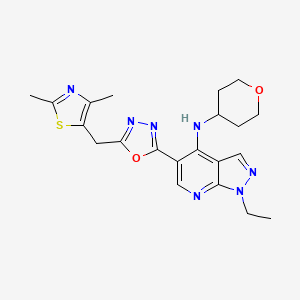


![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)
![(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol](/img/structure/B1672391.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
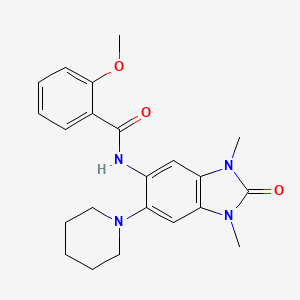
![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)